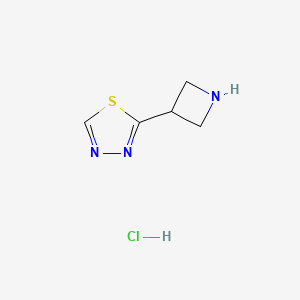

2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives can be quite diverse, depending on the other functional groups present in the molecule . Without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions of “2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride”.Aplicaciones Científicas De Investigación

Heterocyclic Amino Acid Synthesis

EN300-27194277: serves as a newly functionalized heterocyclic amino acid. It was obtained via [3+2] cycloaddition, resulting in the formation of Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate . The structure of this novel 1,3-selenazole was confirmed through detailed 1H , 13C , 15N , and 77Se NMR spectroscopic experiments, high-resolution mass spectrometry (HRMS), and elemental analysis .

Organoselenium Compounds with Biological Activities

Functionalized organoselenium compounds exhibit diverse biological activities. Selenium is an essential bio-trace element, playing a crucial role in antioxidant selenoproteins that protect against oxidative stress. Notable bioactive molecules containing selenium include the antiviral agent selenazofurin , the histamine H2-agonist amselamine , and compounds like ebselen and its analogues, which possess anti-inflammatory, antioxidant, and cytoprotective properties .

Antibacterial Agents: Se-Containing β-Lactams

Research has reported the synthesis of new Se-containing β-lactams, including selenapenam , selenacepham , and selenazepine , as potential antibacterial agents. These compounds hold promise in combating bacterial infections .

Conformationally Restricted Pharmacological Molecules

The azetidine ring, a conformationally restricted component, appears in important pharmacological molecules. For instance, synthetic analogues of natural amino acids, such as γ-aminobutyric acid (GABA) , contain the azetidine ring. Additionally, the antihypertensive drug azelnidipine features this structural motif .

Positive Allosteric Modulators of GABA A Receptors

Compounds like (3-Arylazetidin-3-yl)acetates IX and X are used for preparing pharmaceutically active agents, including positive allosteric modulators of GABA A receptors . These compounds hold potential for neurological research and drug development .

Chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic Acids

Optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids have been prepared via optical resolution. These compounds offer opportunities for designing chiral molecules with specific biological activities .

Mecanismo De Acción

The mechanism of action of a compound like “2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride” would depend on its intended use, particularly if it’s a drug. Some azetidine derivatives have shown biological activity , but without more specific information, it’s not possible to provide a detailed analysis.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S.ClH/c1-4(2-6-1)5-8-7-3-9-5;/h3-4,6H,1-2H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTLYQNZISVOQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NN=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide](/img/structure/B2970604.png)

![2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2970606.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2970607.png)

![5-Chloro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2970611.png)

![4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride](/img/structure/B2970616.png)

![N-(4-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2970617.png)

![N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2970620.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2970621.png)